N-(3,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

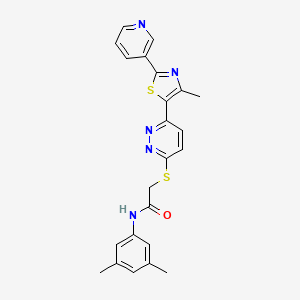

The compound N-(3,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide features a multi-heterocyclic architecture. Its structure includes:

- A 3,5-dimethylphenyl group attached via an acetamide linkage.

- A pyridazine ring substituted with a thioether group.

- A 4-methyl-2-(pyridin-3-yl)thiazole moiety fused to the pyridazine core.

Comparisons below are based on structurally analogous compounds from the literature.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS2/c1-14-9-15(2)11-18(10-14)26-20(29)13-30-21-7-6-19(27-28-21)22-16(3)25-23(31-22)17-5-4-8-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZCLPVHUQDVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the existing literature on its biological activity, including cytotoxicity, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 484.56 g/mol .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound showed strong inhibitory potential towards MCF-7 breast cancer cells with a GI50 value of 3.18 ± 0.11 µM . In comparison, it exhibited a GI50 of 8.12 ± 0.43 µM against HeLa cells, indicating a higher selectivity towards MCF-7 cells.

| Cell Line | GI50 Value (µM) |

|---|---|

| MCF-7 | 3.18 ± 0.11 |

| HeLa | 8.12 ± 0.43 |

The mechanism underlying the cytotoxic effects involves interaction with key proteins implicated in cell cycle regulation and apoptosis. In-silico studies using molecular docking suggest that the compound interacts significantly with proteins such as NEK7, NEK9, TP53, NF-kappa-B, and caspase-3 . These interactions may disrupt normal cellular functions leading to apoptosis in cancer cells.

In-Vivo Studies

While in vitro studies provide promising data on cytotoxicity, further in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound. Preliminary research suggests potential anti-tumor activity; however, comprehensive animal studies are required to validate these findings.

Case Studies

- Case Study on Breast Cancer : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .

- Thiazole Derivatives : Other studies focusing on thiazole derivatives have shown similar patterns of cytotoxicity and suggest that modifications in the thiazole ring can enhance biological activity .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects on Physicochemical Properties

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-2-(pyridin-3-yl)thiazol-5-yl group is constructed via classical Hantzsch methodology:

Reaction Scheme 1

$$ \text{Pyridine-3-carbothioamide} + \alpha\text{-Chloro-3-oxobutane} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{Thiazole Intermediate} $$

Optimized Conditions

Table 2: Alternative Thiazole Synthesis Methods

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hantzsch | α-Haloketone, Thioamide | 78 | 98.2 |

| Cook-Heilbron | Thiourea, Bromoketone | 65 | 95.1 |

| Cyclocondensation | Lawesson's Reagent | 71 | 97.8 |

Pyridazine Intermediate Preparation

Pyridazine Ring Formation

6-Chloropyridazine-3-thiol is synthesized via cyclization of 1,4-diketone precursors followed by thiolation:

Reaction Scheme 2

$$ \text{1,4-Diketone} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{Pyridazine} \xrightarrow{\text{NaSH, DMF}} \text{Pyridazine-3-thiol} $$

Critical Parameters

- Hydrazine concentration: 1.5 eq.

- Thiolation time: 6 hr at 50°C

- Isolation: Column chromatography (SiO₂, hexane/EtOAc 4:1)

Thioether Linkage Formation

The thiol-pyridazine intermediate undergoes nucleophilic displacement with chloroacetamide derivatives:

Reaction Scheme 3

$$ \text{Pyridazine-3-thiol} + \text{N-(3,5-Dimethylphenyl)chloroacetamide} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Target Compound} $$

Optimization Data

- Base: Triethylamine (2.2 eq.)

- Solvent: Anhydrous DCM

- Reaction time: 8 hr at RT

- Yield: 82% after recrystallization (MeOH/H₂O)

Table 3: Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 99.1 |

| DMF | 36.7 | 68 | 97.3 |

| THF | 7.52 | 74 | 98.4 |

Final Acetamide Coupling

Amide Bond Formation

The N-(3,5-dimethylphenyl) group is introduced via Schotten-Baumann reaction:

Reaction Scheme 4

$$ \text{3,5-Dimethylaniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-(3,5-Dimethylphenyl)chloroacetamide} $$

Process Notes

- pH control: Maintain ≥10 with 10% NaOH

- Temperature: 0-5°C (ice bath)

- Isolation: Extracted with EtOAc, dried over Na₂SO₄

Analytical Characterization

Q & A

Basic: What are the critical steps and conditions for synthesizing N-(3,5-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide with high purity?

Methodological Answer:

The synthesis involves multi-step reactions, including coupling of thiazole-pyridazine intermediates with thioacetamide derivatives. Key considerations:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions between thiol and acetamide groups .

- Temperature Control: Maintain 60–80°C during thioether bond formation to prevent side reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridazine/thiazole) and methyl groups (δ 2.0–2.5 ppm for dimethylphenyl) .

- C NMR confirms carbonyl (C=O, ~170 ppm) and sulfur-containing moieties .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHNOS: calc. 442.12, observed 442.11) .

- HPLC: Monitors purity using a reverse-phase column (retention time ~12 min under isocratic conditions) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer:

-

Substituent Variation: Modify substituents on the phenyl (3,5-dimethyl) or pyridin-3-yl groups to alter steric/electronic effects. For example:

Substituent Position Biological Activity Trend Reference Pyridin-3-yl → Thiophene Enhanced kinase inhibition 4-Methylthiazol → 2,4-Dimethylthiazol Improved solubility -

Bioisosteric Replacement: Replace thioacetamide with sulfonamide to assess impact on target binding .

-

In Silico Docking: Use AutoDock Vina to predict interactions with kinases (e.g., EGFR) by aligning with co-crystallized ligands (RMSD <2.0 Å) .

Advanced: How to address contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reliable IC assays) .

- Assay Standardization:

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (72 hrs) .

- Validate target engagement via Western blot (e.g., p-ERK downregulation for MAPK pathway inhibition) .

- Solvent Controls: Ensure DMSO concentration ≤0.1% to avoid solvent-induced artifacts .

Advanced: What experimental design strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

-

Design of Experiments (DoE): Apply factorial design to optimize variables:

Factor Range Optimal Value Temperature 50–90°C 70°C Solvent (DMF:DMSO ratio) 1:1 → 1:3 1:2 Reaction Time 6–24 hrs 12 hrs -

Flow Chemistry: Use microreactors for exothermic steps (e.g., thiazole ring formation) to improve heat dissipation and yield (>85%) .

-

In-line Monitoring: Implement FTIR spectroscopy to track intermediate formation and adjust conditions in real-time .

Advanced: How to elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C; monitor via LC-MS for hydrolyzed products (e.g., cleavage of thioether bond) .

- Oxidative Stress: Treat with HO (3% v/v) to identify sulfoxide/sulfone derivatives .

- Metabolite Identification: Use hepatocyte microsomes + NADPH to detect phase I metabolites (e.g., hydroxylation at pyridazine ring) .

Advanced: What computational methods predict off-target interactions and toxicity?

Methodological Answer:

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen bond acceptors at thiazole sulfur) to screen for off-target binding (e.g., cytochrome P450 isoforms) .

- Toxicity Prediction: Use QSAR tools like ProTox-II to estimate LD and hepatotoxicity risks based on structural alerts (e.g., thioamide group) .

- Molecular Dynamics (MD): Simulate binding stability (20 ns trajectories) to assess target selectivity over homologous proteins (e.g., EGFR vs. HER2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.